2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide
Descripción
Propiedades
IUPAC Name |
2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-2-29-15-8-6-14(7-9-15)18-10-11-19(27)26(25-18)13-12-24-21(28)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBQGECGKZSPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide is a complex organic compound that belongs to the class of nicotinamide derivatives. Its unique structural features, including a chloro group, a pyridazinone moiety, and an ethoxyphenyl substituent, suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide is C21H20ClN3O3, with a molecular weight of 397.9 g/mol. The compound contains distinct functional groups that may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.9 g/mol |
| CAS Number | 921578-78-1 |
Biological Activity
Preliminary studies indicate that 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide may exhibit significant biological activities. The following sections detail its potential pharmacological effects.
Antitumor Activity
Research has shown that compounds with similar structures can act as potent inhibitors against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects. While specific data for this compound is limited, its structural similarity to known antitumor agents suggests potential efficacy in cancer treatment.
The mechanism by which 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide may exert its biological effects involves interaction with specific enzymes or receptors. The presence of the chloro and ethoxy groups could enhance binding affinity to target proteins, potentially leading to inhibition of pathways involved in cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- HDAC Inhibition : A study on fluorinated benzamides revealed their ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. For instance, a related compound exhibited an IC50 of 95.48 nM against HDAC3, demonstrating the potential for selective inhibition in cancer therapy .
- Cholinesterase Inhibition : Pyridazinone derivatives have been reported as effective cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's . The structural features of 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide may confer similar properties.
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyridazinone core followed by the introduction of the chloro and ethoxy groups. Optimizing these synthetic routes is essential for enhancing yield and purity for further biological testing.
Future Directions
Given its promising structural characteristics and preliminary biological activity, further research on 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide is warranted. Future studies should focus on:
- In vitro and In vivo Testing : Detailed assays to evaluate its antiproliferative effects across various cancer cell lines.
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against desired biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyridazinone derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation : Coupling the pyridazinone core with ethoxyphenyl and fluorobenzamide moieties under reflux conditions (e.g., using DMF or THF as solvents) .
- Cyclization : Acid- or base-catalyzed ring closure to form the pyridazinone structure .
- Optimization : Temperature control (60–80°C), catalyst selection (e.g., Pd/C for hydrogenation), and solvent purity (>99%) are critical. Analytical techniques like NMR and MS ensure purity (>95%) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 401.82 g/mol) and detects impurities .
- Spectrofluorometry : Used to study electronic transitions influenced by fluorobenzamide and ethoxyphenyl groups .
Q. How do substituents like ethoxy and fluorine influence solubility and stability under laboratory conditions?
- Solubility : Ethoxy groups enhance hydrophilicity (e.g., logP reduction by ~0.5 units compared to methoxy analogs) .
- Stability : Fluorine substituents increase metabolic stability but may reduce aqueous solubility. Store under inert gas (N2/Ar) at 4°C to prevent hydrolysis .
Q. What biological targets or pathways are associated with pyridazinone derivatives like this compound?
Pyridazinones are studied for:
- Enzyme Inhibition : Interaction with kinases or phosphodiesterases due to hydrogen bonding with the pyridazinone core .
- Receptor Modulation : Fluorobenzamide moieties may target G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodology :
- Synthesize analogs with varying substituents (e.g., halogen, methoxy) and compare IC50 values in enzymatic assays.
- Use computational tools (e.g., molecular docking) to predict binding affinities.
Example SAR Table (Adapted from ):
| Substituent | Position | Effect on Activity |
|---|---|---|
| -Cl | Benzamide | Increases lipophilicity (↑ logP) |
| -OCH2CH3 | Phenyl | Enhances solubility (↓ logP by 0.3) |
| -F | Benzamide | Improves metabolic stability |
Q. How should researchers address contradictions in reported biological activity data across studies?
- Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC50 values may arise from differences in solvent (DMSO vs. PBS) .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- Co-crystallization : Enhance solubility via salt formation (e.g., HCl salt increases solubility by 2–3 fold) .
Q. How can in silico modeling predict interactions with biological targets?
Q. What safety protocols are recommended for handling this compound in vitro and in vivo?
- In Vitro : Use fume hoods, nitrile gloves, and eye protection (OSHA-compliant) .
- In Vivo : Dose-limiting toxicity (DLT) studies in rodents to establish MTD (maximum tolerated dose) .
Q. How can data reproducibility be ensured in multi-lab studies?
- Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., 72-hour reflux in THF) .
- Collaborative Validation : Cross-validate NMR/LC-MS data via third-party labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
